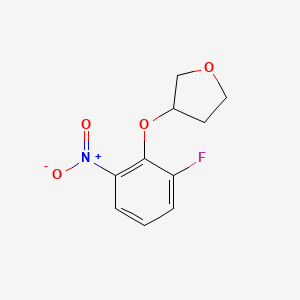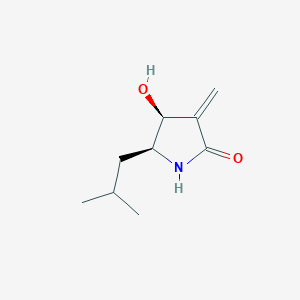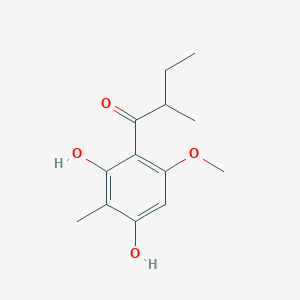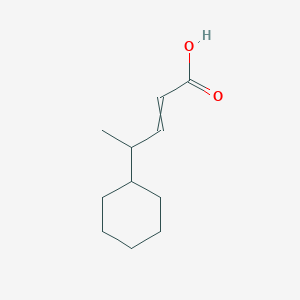![molecular formula C17H19N7O6S B12619598 3',5'-Dideoxy-5'-{[(2-hydroxybenzoyl)sulfamoyl]amino}adenosine CAS No. 918644-09-4](/img/structure/B12619598.png)
3',5'-Dideoxy-5'-{[(2-hydroxybenzoyl)sulfamoyl]amino}adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,5’-Dideoxy-5’-{[(2-hydroxybenzoyl)sulfamoyl]amino}adenosine is a chemically modified nucleoside analog. This compound is of significant interest due to its potential applications in various fields such as biology, chemistry, and medicine. The modification involves the substitution of the hydroxyl groups at the 3’ and 5’ positions with a sulfamoyl group, which can alter its chemical properties and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dideoxy-5’-{[(2-hydroxybenzoyl)sulfamoyl]amino}adenosine typically involves multiple steps. One common method includes the reduction of 5’-azido-2’,5’-dideoxy intermediates using the Staudinger reaction . This reaction converts the azido group to an amino group, which can then be further modified to introduce the sulfamoyl group. The reaction conditions often involve the use of trisodium trimetaphosphate in the presence of tris(hydroxymethyl)aminomethane (Tris) to achieve high yield conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
3’,5’-Dideoxy-5’-{[(2-hydroxybenzoyl)sulfamoyl]amino}adenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the sulfamoyl group or other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels to ensure the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions could produce amine derivatives.
科学的研究の応用
3’,5’-Dideoxy-5’-{[(2-hydroxybenzoyl)sulfamoyl]amino}adenosine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of nucleic acid interactions and as a probe for investigating enzyme mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
作用機序
The mechanism of action of 3’,5’-Dideoxy-5’-{[(2-hydroxybenzoyl)sulfamoyl]amino}adenosine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
2’,5’-Dideoxy-adenosine 3’-monophosphate: This compound is similar in structure but lacks the sulfamoyl group, which can result in different biological activities.
5’-Amino-5’-deoxythymidine: Another nucleoside analog with modifications at the 5’ position, used in various biological studies.
Uniqueness
3’,5’-Dideoxy-5’-{[(2-hydroxybenzoyl)sulfamoyl]amino}adenosine is unique due to the presence of the sulfamoyl group, which can significantly alter its chemical and biological properties compared to other nucleoside analogs
特性
CAS番号 |
918644-09-4 |
|---|---|
分子式 |
C17H19N7O6S |
分子量 |
449.4 g/mol |
IUPAC名 |
N-[[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methylsulfamoyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C17H19N7O6S/c18-14-13-15(20-7-19-14)24(8-21-13)17-12(26)5-9(30-17)6-22-31(28,29)23-16(27)10-3-1-2-4-11(10)25/h1-4,7-9,12,17,22,25-26H,5-6H2,(H,23,27)(H2,18,19,20)/t9-,12+,17+/m0/s1 |
InChIキー |
IRFGSIRFTFMVPB-DKRRZFASSA-N |
異性体SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CNS(=O)(=O)NC(=O)C4=CC=CC=C4O |
正規SMILES |
C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CNS(=O)(=O)NC(=O)C4=CC=CC=C4O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




silane](/img/structure/B12619530.png)
![2,2'-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole]](/img/structure/B12619537.png)
![3H-Imidazo[4,5-H][1,6]naphthyridine](/img/structure/B12619542.png)
![2-{[4-(1-Phenylethyl)piperazin-1-yl]methyl}quinoline](/img/structure/B12619554.png)


![1-[2-(4-Fluorophenyl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B12619564.png)
![Acetonitrile, 2-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-4-oxo[1]benzothieno[2,3-d]pyrimidin-2-yl]thio]-](/img/structure/B12619569.png)

![2-(Azetidin-3-yl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B12619581.png)


